N-(3-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Description
N-(3-Methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core linked to a butanamide chain terminating in a 3-methoxyphenyl group. The [1,2,4]triazolo[4,3-a]pyridine scaffold is notable for its presence in pharmacologically active molecules, including antibacterial, antiproliferative, and anti-inflammatory agents .
Properties
Molecular Formula |
C17H18N4O2 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C17H18N4O2/c1-23-14-7-4-6-13(12-14)18-17(22)10-5-9-16-20-19-15-8-2-3-11-21(15)16/h2-4,6-8,11-12H,5,9-10H2,1H3,(H,18,22) |
InChI Key |
NBKAXNDNIXSLIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Unfortunately, specific information on the mechanism of action is lacking.
- Researchers would need to study its interactions with biological targets (e.g., proteins, enzymes) to understand how it exerts effects.
Comparison with Similar Compounds
3-(4-(Benzyloxy)-3-Methoxyphenyl)-[1,2,4]Triazolo[4,3-a]Pyridine (Compound 2)
- Core Structure : [1,2,4]Triazolo[4,3-a]pyridine.
- Substituents : A phenyl ring substituted with 4-benzyloxy and 3-methoxy groups.
- Synthesis: Oxidative cyclization of a hydrazine intermediate using sodium hypochlorite (NaOCl) in ethanol at room temperature, yielding 73% .
- Significance : Demonstrates a green synthetic route compared to traditional methods employing toxic oxidants like Cr(VI) or DDQ .
4-[7-(4-Chlorophenyl)-8-Oxo-7,8-Dihydro[1,2,4]Triazolo[4,3-a]Pyrazin-3-yl]-N-[(3-Methoxyphenyl)Methyl]Butanamide (G423-0160)
- Core Structure : [1,2,4]Triazolo[4,3-a]pyrazine (pyrazine fused with triazole).
- Substituents : 4-Chlorophenyl at position 7, butanamide linked to a 3-methoxyphenylmethyl group.
- Molecular Weight : 451.91 g/mol.
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide
- Core Structure: Pyrazolo[3,4-d]pyrimidine with chromenone and fluorophenyl substituents.
- Significance : Highlights the versatility of triazole-containing heterocycles in drug discovery, though structurally distinct from the target compound .
Substituent Effects and Pharmacophore Design
- Methoxy Positioning : The target compound’s 3-methoxy group (meta-substitution) may confer steric and electronic effects distinct from para-substituted analogues (e.g., G423-0141 with a 4-methoxyphenylmethyl group) .
- Amide vs. Ether Linkages : The butanamide chain in the target compound and G423-0160 could improve metabolic stability compared to ether-linked derivatives (e.g., Compound 2) .
- Chlorophenyl vs.
Data Table: Comparative Analysis of Key Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
